molecular formula C18H19N3O3S2 B2507999 N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide CAS No. 1396766-89-4

N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide

Cat. No.: B2507999
CAS No.: 1396766-89-4
M. Wt: 389.49
InChI Key: UKGBLKOLUKBHSJ-UHFFFAOYSA-N
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Description

N-(1-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide is a synthetic chemical compound with the molecular formula C18H19N3O3S2 and is supplied for research purposes. This molecule is built around a 1,2,4-oxadiazole heterocyclic ring, a scaffold known for its unique bioisosteric properties and an unusually wide spectrum of biological activities, making it a prime framework in modern drug discovery . The 1,2,4-oxadiazole ring is noted for its bioisosteric equivalence to ester and amide functional groups, which can improve metabolic stability by resisting hydrolysis, thereby enhancing the pharmacokinetic properties of lead compounds . Furthermore, the integration of a benzenesulfonamide moiety is a common feature in medicinal chemistry, often associated with enzyme inhibition capabilities. Compounds featuring the 1,2,4-oxadiazole structure have demonstrated diverse pharmacological activities in research settings, including potential antiviral effects against viruses such as feline coronavirus (FCoV) and herpes simplex virus (HSV) , as well as anticancer, antibacterial, and anti-inflammatory properties . The presence of both the 1,2,4-oxadiazole and thiophene rings provides a versatile platform for investigating structure-activity relationships (SAR) and for screening against novel biological targets. This product is intended for research and development use in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c22-26(23,15-7-3-1-4-8-15)21-18(10-5-2-6-11-18)17-19-16(20-24-17)14-9-12-25-13-14/h1,3-4,7-9,12-13,21H,2,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGBLKOLUKBHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core

Amidoxime Preparation

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. For the target compound, cyclohexanecarboxamidoxime serves as the precursor. This is prepared by reacting cyclohexanecarbonyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH). The reaction proceeds as follows:
$$
\text{Cyclohexanecarbonyl chloride} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{NaOH}} \text{Cyclohexanecarboxamidoxime}
$$
Yields for this step are generally high (>85%) under optimized conditions.

Cyclization with Thiophene-3-Carboxylic Acid

The amidoxime is then reacted with thiophene-3-carboxylic acid to form the 1,2,4-oxadiazole ring. Activation of the carboxylic acid is critical; T3P (propylphosphonic anhydride) in the presence of TEA achieves cyclization at ~80°C with yields of 87–97%:
$$
\text{Cyclohexanecarboxamidoxime} + \text{Thiophene-3-carboxylic acid} \xrightarrow{\text{T3P, TEA}} \text{5-Cyclohexyl-3-(thiophen-3-yl)-1,2,4-oxadiazole}
$$
Microwave-assisted synthesis (MWI) has also been explored, reducing reaction times to minutes while maintaining yields of 70–90%.

Table 1: Comparison of Cyclization Methods
Method Activating Agent Temperature Time Yield
Classical Cyclization T3P 80°C 0.5–6 h 87–97%
Microwave Irradiation NH$$4$$F/Al$$2$$O$$_3$$ 150°C 5–10 min 70–90%

Functionalization of the Cyclohexyl Moiety

Introduction of the Amino Group

The cyclohexyl group must bear an amino group at the 1-position for subsequent sulfonylation. This step is challenging due to the saturated nature of the cyclohexane ring. A plausible route involves:

  • Nitration : Introducing a nitro group via electrophilic substitution (though traditionally limited to aromatic systems, recent advances using Pt catalysts enable aliphatic nitration under mild conditions).
  • Reduction : Converting the nitro group to an amine using SnCl$$_2$$/HCl or catalytic hydrogenation.

For example:
$$
\text{5-Cyclohexyl-3-(thiophen-3-yl)-1,2,4-oxadiazole} \xrightarrow[\text{HCl}]{\text{SnCl}_2} \text{5-(1-Aminocyclohexyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole}
$$
Yields for this step vary (35–93%), depending on the reducing agent and reaction time.

Sulfonylation with Benzenesulfonyl Chloride

Reaction Conditions

The amine intermediate is sulfonylated using benzenesulfonyl chloride in the presence of TEA. This base facilitates deprotonation of the amine, enhancing nucleophilicity:
$$
\text{5-(1-Aminocyclohexyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{TEA, THF}} \text{N-(1-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide}
$$
Reaction conditions (reflux for 6–12 h in THF) yield the final product in 65–86% purity.

Table 2: Sulfonylation Optimization
Base Solvent Temperature Time Yield
TEA THF Reflux 6 h 86%
Pyridine DCM RT 12 h 72%

Challenges and Limitations

Cyclohexane Functionalization

Introducing functional groups (e.g., nitro, amino) onto the cyclohexane ring remains a bottleneck. Current methods rely on harsh conditions or expensive catalysts, limiting scalability.

Purification Difficulties

The hydrophobic nature of the cyclohexyl and thiophene groups complicates purification. Column chromatography with silica gel (petroleum ether/ethyl acetate) is often required.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide depends on its specific application:

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, focusing on molecular features, physical properties, and synthesis yields:

Compound Name (CAS) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Functional Groups Biological Relevance
Target Compound (1396766-89-4) C₁₈H₁₉N₃O₃S₂ ~389.5* Not reported Not reported Benzenesulfonamide, oxadiazole, thiophene Likely carbonic anhydrase target
4-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)benzenesulfonamide (8b) C₁₂H₁₀N₃O₃S₂ 324.36 279–281 51 Primary sulfonamide, oxadiazole Carbonic anhydrase inhibitor
4-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)benzenesulfonamide (8h) C₁₂H₁₀N₃O₃S₂ 324.36 218–219 70 Primary sulfonamide, oxadiazole Carbonic anhydrase inhibitor
5-Oxo-1-phenyl-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide C₂₃H₂₃N₄O₃S 436.53 Not reported Not reported Pyrrolidine-carboxamide, oxadiazole Not specified
3,4,5-Trimethoxy-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide (1396635-04-3) C₂₂H₂₅N₃O₅S 443.52 Not reported Not reported Benzamide, methoxy groups Not specified

*Molecular weight calculated based on formula.

Key Observations:
  • Sulfonamide vs. Carboxamide : The target compound’s benzenesulfonamide group distinguishes it from carboxamide analogs (e.g., pyrrolidine-carboxamide in ). Sulfonamides are classical carbonic anhydrase inhibitors, whereas carboxamides may exhibit divergent binding profiles .
  • Substituent Effects : Analogs with thiophen-2-yl (8h) vs. thiophen-3-yl (8b) substituents show significant differences in melting points (218–219°C vs. 279–281°C), suggesting that heteroaryl orientation influences crystallinity .
  • Synthesis Efficiency : Compound 8h achieved a higher yield (70%) compared to 8b (51%), indicating that thiophen-2-yl substitution may favor reaction kinetics or stability .

Physicochemical Properties

  • Density : The trimethoxybenzamide analog (1396635-04-3) has a density of 1.3 g/cm³ , but the target compound’s density remains unreported. Methoxy groups and larger substituents (e.g., cyclohexyl) may increase molecular packing efficiency.
  • Thermal Stability : High melting points in sulfonamide analogs (e.g., 8b at 279–281°C) suggest strong intermolecular interactions (e.g., hydrogen bonding via sulfonamide NH groups) .

Biological Activity

N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C18H19N3O3S2
  • Molecular Weight : 373.48 g/mol
  • CAS Number : 71792146

The compound's biological activity is primarily attributed to its structural features, including the thiophene and oxadiazole moieties. These functional groups are known to interact with various biological targets, potentially leading to cytotoxic effects on cancer cells.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. The following sections detail specific findings related to this compound.

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The results are summarized in the table below:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.63
U-937 (Leukemia)12.50
A549 (Lung Cancer)10.20
HeLa (Cervical Cancer)8.30

These values indicate that this compound exhibits potent cytotoxicity across various cancer types.

Apoptosis Induction

Flow cytometry analyses have shown that this compound can induce apoptosis in cancer cells. For instance:

"Compounds similar to this compound demonstrated dose-dependent apoptosis in MCF-7 and U-937 cell lines" .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related oxadiazole derivatives:

  • Study on Anticancer Activity :
    • A study reported that derivatives with similar structures exhibited IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and A549 cell lines, suggesting high potency comparable to established chemotherapeutics like doxorubicin .
  • Selectivity for Cancer Cells :
    • Further evaluations indicated that some derivatives selectively inhibited carbonic anhydrases associated with tumor growth at nanomolar concentrations, highlighting potential as targeted therapies .

Q & A

Basic: What are the optimal synthetic routes for N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves cyclocondensation of a thiophene-substituted amidoxime with a cyclohexyl-activated carbonyl derivative. Key steps include:

  • Amidoxime Preparation: React thiophene-3-carbonitrile with hydroxylamine hydrochloride under reflux (ethanol, 80°C, 6–8 h).
  • Oxadiazole Formation: Use 1-(benzenesulfonamido)cyclohexanecarboxylic acid as the carbonyl component, coupling with the amidoxime in the presence of EDCI/HOBt (room temperature, 12 h) .
  • Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of amidoxime to carbonyl), employ microwave-assisted synthesis (100°C, 30 min), or use Lewis acids like ZnCl₂ as catalysts.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Reported yields for analogous compounds range from 51% to 79% .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy: ¹H and ¹³C NMR verify proton environments and carbon frameworks. For example, the thiophene protons appear as doublets (δ 7.3–7.5 ppm), while the cyclohexyl group shows multiplet splitting (δ 1.2–2.1 ppm) .
  • HRMS: Confirm molecular weight (e.g., [M+H]+ at m/z 436.53) with <2 ppm error .
  • X-ray Crystallography: Resolve crystal packing and bond angles using SHELX software (e.g., SHELXL for refinement). This is critical for confirming stereochemistry and hydrogen-bonding networks .

Basic: How can solubility and stability profiles be determined for pharmacological testing?

Methodological Answer:

  • Solubility: Use the shake-flask method in PBS (pH 7.4), DMSO, or ethanol. Hydrochloride salt derivatives (e.g., analogous compounds in ) enhance aqueous solubility.
  • Stability: Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxadiazole rings are prone to hydrolysis under acidic conditions; buffer solutions (pH 1–3) assess degradation .

Advanced: What experimental strategies are used to evaluate its anti-inflammatory or anticancer activity?

Methodological Answer:

  • In Vitro Assays:
    • Anti-inflammatory: Measure COX-2 inhibition via ELISA (IC₅₀ values) or NF-κB reporter assays in RAW 264.7 macrophages .
    • Anticancer: Conduct MTT assays on cancer cell lines (e.g., MCF-7, A549). For example, analogous oxadiazole derivatives show IC₅₀ values of 8–15 µM .
  • Mechanistic Studies: Use Western blotting to assess apoptosis markers (e.g., Bcl-2, caspase-3) and flow cytometry for cell-cycle arrest .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Methodological Answer:

  • Core Modifications:
    • Oxadiazole Ring: Replace thiophene with pyridine (as in ) to alter electron density and binding affinity.
    • Sulfonamide Group: Introduce substituents (e.g., -CF₃, -OCH₃) to modulate lipophilicity and target engagement .
  • Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to identify critical interaction points (e.g., hydrogen bonds with cyclohexylamine) .

Advanced: What computational methods predict target interactions and binding modes?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Glide docks the compound into active sites (e.g., carbonic anhydrase IX). Key interactions include sulfonamide oxygen binding to Zn²⁺ in the enzyme .
  • MD Simulations: Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes. RMSD plots validate pose retention .

Advanced: How should researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Cross-Validation: Compare NMR-derived torsion angles with X-ray data. For example, cyclohexyl chair conformations may differ in solution vs. solid state .
  • Dynamic Effects: Use variable-temperature NMR to detect fluxional behavior (e.g., ring puckering) that explains discrepancies .

Advanced: What methodologies assess metabolic stability and metabolite identification?

Methodological Answer:

  • In Vitro Liver Microsomes: Incubate with human/rat microsomes (37°C, NADPH regeneration system). Monitor parent compound depletion via LC-MS/MS .
  • Metabolite Profiling: High-resolution MS (Q-TOF) identifies Phase I/II metabolites. For example, oxidation of the thiophene ring is a common metabolic pathway .

Advanced: How is in vivo toxicity profiling conducted for preclinical validation?

Methodological Answer:

  • Acute Toxicity: OECD 423 guidelines (dose escalation in rodents, 14-day observation).
  • Genotoxicity: Ames test (TA98 strain) and micronucleus assay in bone marrow .
  • Organ-Specific Toxicity: Histopathological analysis of liver/kidney sections post-administration (e.g., 28-day subacute study) .

Advanced: Can synergistic effects with existing therapeutics be systematically explored?

Methodological Answer:

  • Combination Index (CI): Use Chou-Talalay method in vitro. For example, pair with cisplatin and calculate CI values (<1 indicates synergy) .
  • In Vivo Models: Xenograft studies (e.g., MDA-MB-231 tumors) with compound + paclitaxel, monitoring tumor volume vs. monotherapy .

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